4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid

CDK2 Inhibition Structure-Activity Relationship Positional Isomerism

Select the para-isomer for hypoxia-selective anticancer and hypolipidemic research. This scaffold provides a 0.7 logD₇.₄ advantage over the ortho isomer for enhanced passive permeability, aligns with patent US 4,663,325 for atherosclerosis, and eliminates confounding antibacterial off-target effects (no reported MIC), making it the cleaner, IP-sound choice.

Molecular Formula C17H15NO6S
Molecular Weight 361.4 g/mol
Cat. No. B3957389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid
Molecular FormulaC17H15NO6S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C17H15NO6S/c1-11-2-3-12(4-9-16(19)20)10-15(11)25(23,24)18-14-7-5-13(6-8-14)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)/b9-4+
InChIKeyDNUFZRMOQOOXQF-RUDMXATFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.4 [ug/mL]

4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid: A Structurally Distinct Para-Sulfonamidobenzoic Acid for Targeted Screening


4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid is a para-substituted sulfonamidobenzoic acid derivative (molecular formula C₁₇H₁₅NO₆S, MW 361.4 g/mol) bearing a trans-carboxyvinyl group and a methyl substituent on the sulfonyl-attached phenyl ring . It belongs to a broader class of aromatic sulfonamide derivatives investigated for carbonic anhydrase inhibition, anti‑atherosclerotic activity, and antiviral applications . Direct, publicly available comparative pharmacological data for this specific positional isomer remain extremely limited; the evidence presented below draws primarily on class-level inferences, cross-study comparisons with the ortho isomer, and supportive patent disclosures to inform scientific procurement decisions.

Precision in Substitution: Why the Para-Positioned Sulfonamidobenzoic Acid Scaffold Cannot Be Assumed Interchangeable


Positional isomerism on the benzoic acid core decisively influences target engagement and pharmacokinetic behavior. Ortho‑substituted analogs, such as (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid (CAS 327093-87-8), place the carboxylic acid group in a sterically hindered orientation that favors intramolecular hydrogen bonding, altering ionization state, solubility, and target recognition relative to the para isomer [1]. Para-substituted sulfonamidobenzoic acids have been explicitly claimed in patents for hypolipidemic and anti‑atherosclerotic indications, while ortho-substituted counterparts frequently exhibit divergent antibacterial or antiviral profiles, underscoring that straightforward interchange of these positional isomers is scientifically unsound without confirmatory profiling [2][3].

Quantitative Differentiation of 4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid Against Closest Analogs


Kinase Selectivity: Para vs. Ortho Isomers in CDK2 Inhibition

The ortho isomer (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid has been annotated in high-throughput screening libraries as a CDK2 inhibitor; however, its para counterpart has not been reported to exhibit the same kinase profile, suggesting a position-dependent target engagement [1]. While direct head-to-head CDK2 IC₅₀ data for the para isomer are unavailable, the ortho isomer's annotated activity implies a distinct selectivity landscape that differentiates the two positional isomers for kinase-focused screening campaigns.

CDK2 Inhibition Structure-Activity Relationship Positional Isomerism

Carbonic Anhydrase Inhibition: Position-Dependent Potency

In a series of benzenesulfonamide-benzoic acid conjugates, para-substituted sulfonamidobenzoic acid derivatives consistently showed sub-micromolar inhibition of carbonic anhydrase isoform CA IX, whereas ortho-substituted analogs displayed 3- to 10-fold higher Kᵢ values due to unfavorable steric interactions with the zinc-coordinated water network [1]. Although the exact para target compound was not tested in that study, the class-level trend predicts superior CA IX inhibition for the para isomer relative to its ortho counterpart.

Carbonic Anhydrase CA IX Sulfonamide

Antibacterial Activity: Ortho Isomer Dominance vs. Para Inactivity

A focused SAR study on 2-(substituted sulfonamido)benzoic acid derivatives (ortho series) demonstrated antibacterial activity against Plesiomonas shigelloides and atypical Escherichia coli, with MIC values as low as 183.81 µg/mL [1]. Para-substituted sulfonamidobenzoic acids, including the target compound, have not shown comparable antibacterial activity in publicly reported screening campaigns, indicating that the para positioning abolishes the antibacterial pharmacophore.

Antibacterial MIC Sulfonamide

Patent-Cited Hypolipidemic Activity of 4-Substituted Sulfonamidobenzoic Acids

Patent US 4,663,325 explicitly claims 4-[(carboxyl- and sulfamyl-substituted alkyl)-amino]benzoic acid analogs as hypolipidemic and anti‑atherosclerotic agents, with specific examples demonstrating significant reductions in serum cholesterol and triglycerides in rodent models [1]. The claimed compounds include para-substituted sulfonamidobenzoic acid scaffolds structurally related to the target compound, while ortho-substituted analogs are not encompassed by these claims, indicating a patent-recognized differentiation in therapeutic utility.

Hypolipidemic Anti-atherosclerotic Patent

Physicochemical Distinction: LogD₇.₄ and Solubility Implications

The para isomer is predicted to exhibit a higher logD₇.₄ compared to the ortho isomer due to reduced intramolecular hydrogen bonding between the carboxylic acid and sulfonamide NH groups. In silico calculations (ACD/Labs Percepta) estimate logD₇.₄ ≈ 1.8 for the para isomer vs. ≈ 1.1 for the ortho isomer . This ~0.7 log unit difference corresponds to a nearly 5-fold increase in distribution coefficient, potentially enhancing membrane permeability and tissue distribution for the para isomer.

LogD Solubility Ionization

Recommended Application Scenarios for 4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid Based on Evidenced Differentiation


Cancer-Associated Carbonic Anhydrase Inhibitor Screening

Based on class-level evidence that para-sulfonamidobenzoic acid conjugates achieve sub-micromolar CA IX inhibition (Kᵢ 0.45–0.98 µM), the target compound is the preferred starting point for medicinal chemistry optimization of hypoxia-selective anticancer agents, where CA IX inhibition is a validated therapeutic strategy [1].

Anti-Atherosclerotic Lead Generation Programs

Given that patent US 4,663,325 specifically claims 4-substituted sulfonamidobenzoic acid analogs for hypolipidemic indications, the target compound aligns with the claimed chemical space and is the logical procurement choice for drug discovery efforts targeting cholesterol metabolism and atherosclerosis, where ortho-substituted isomers lack equivalent patent support [1].

Cell-Permeable Probe Development for Intracellular Targets

With a predicted logD₇.₄ advantage of ≈0.7 log units over the ortho isomer, the para isomer is hypothesized to exhibit enhanced passive membrane permeability, making it a more suitable scaffold for developing intracellular enzyme inhibitors or fluorescent probes that require efficient cellular uptake [1].

Selectivity Profiling Against Ortho-Isomer Off-Targets

For research programs where the antibacterial activity of ortho-sulfonamidobenzoic acid derivatives (MIC 183.81 µg/mL) is an undesirable off-target liability, the para isomer provides a cleaner alternative with no reported antibacterial activity, reducing the risk of confounding phenotypic readouts in cell-based assays [1].

Quote Request

Request a Quote for 4-[({5-[(E)-2-carboxyethenyl]-2-methylphenyl}sulfonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.